molecular formula C7H14FNO B14779269 1-(2-Fluoroethyl)piperidin-3-ol

1-(2-Fluoroethyl)piperidin-3-ol

Cat. No.: B14779269
M. Wt: 147.19 g/mol
InChI Key: WTKDQBPBGCMIGI-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a 2-fluoroethyl substituent on the nitrogen atom. The fluorine atom in the fluoroethyl group likely enhances metabolic stability and modulates lipophilicity, making it a candidate for further drug development studies.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

1-(2-fluoroethyl)piperidin-3-ol

InChI

InChI=1S/C7H14FNO/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6H2

InChI Key

WTKDQBPBGCMIGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCF)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Features

The piperidin-3-ol scaffold is common among neuroactive, antiviral, and enzyme-targeting compounds. Substitutions on the nitrogen or hydroxyl-bearing carbon critically influence activity. Below, we compare 1-(2-Fluoroethyl)piperidin-3-ol with six analogs from the evidence:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Structural Features Biological Activity Selectivity/Efficacy Metabolic Profile Safety Notes
1-(2-Fluoroethyl)piperidin-3-ol (Target) 2-Fluoroethyl substituent, piperidin-3-ol core Hypothesized neuroactive/antiviral Potential balance of lipophilicity/polarity Enhanced stability (fluorine) Expected low toxicity
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol HCl Phenoxyethoxy ethyl chain Anticonvulsant-analgesic Promising in astrocytes and in silico Favorable metabolic prediction Under preclinical study
1-(4-Octylphenethyl)piperidin-3-ol (RB-019) 4-Octylphenethyl group, 2-carbon tether Sphingosine kinase 1 (SK1) inhibitor 6.1-fold selectivity over SK2 Not reported High selectivity implies safety
3-[(3-Fluorophenoxy)methyl]piperidin-3-ol Fluorophenoxymethyl ether linkage Not specified Supplier data available Uncharacterized Supplier-tested stability
1-(Pyridin-2-yl)piperidin-3-ol Pyridinyl substituent Pharmaceutical intermediate No activity data Unreported Commercial availability
1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol Dimethylpiperidinyl, fluoropropanol Unspecified Structural similarity to neuroactive agents Fluorine-enhanced stability Industrial-grade purity

Key Findings from Analogs

Anticonvulsant-Analgesic Activity: The phenoxyethoxy ethyl derivative () demonstrates the importance of aromatic ether chains in CNS-targeting activity. Its fluorine-free structure contrasts with the target compound, suggesting that the fluoroethyl group may reduce oxidative metabolism while retaining efficacy .

Enzyme Selectivity : RB-019 () highlights how alkylaryl substituents (e.g., 4-octylphenethyl) enhance SK1 selectivity. The fluoroethyl group’s smaller size may limit steric hindrance, favoring interactions with compact binding pockets .

Metabolic Stability : Fluorine substitution, as seen in and , is associated with reduced CYP450-mediated metabolism. This aligns with the target compound’s hypothesized stability .

Safety Profiles : Augmented safety in chloroquine analogs () suggests that fluorine substitution in the target compound could mitigate toxicity compared to chlorine-containing derivatives .

Implications for Future Research

  • Structural Optimization : The fluoroethyl group’s balance of hydrophobicity and electronic effects warrants exploration in protease or kinase inhibitors.
  • In Vivo Studies : Comparative pharmacokinetic studies between the target compound and RB-019 or ’s derivative are needed to validate metabolic advantages.
  • Toxicity Screening : Given the safety profiles of fluorinated analogs (e.g., ), acute toxicity assays for 1-(2-Fluoroethyl)piperidin-3-ol are recommended.

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